Holmium trinitrate

Description

Historical Perspectives and Early Investigations of Lanthanide Nitrates

The history of lanthanide chemistry is marked by the challenging process of discovering and separating these elements due to their similar chemical properties. Early investigations into lanthanide nitrates were often linked to the development of separation techniques, such as fractional crystallization and later, ion exchange methods. wikipedia.orgfunaab.edu.ng Nitrates were frequently involved because many lanthanide nitrates are soluble in water, facilitating their manipulation in solution-based separation processes. byjus.com The study of lanthanide nitrates provided fundamental data on the coordination chemistry and solution behavior of these elements, laying the groundwork for understanding their unique characteristics, such as their magnetic and spectroscopic properties, which arise from the shielded 4f electrons. wikipedia.orgbyjus.com Research into lanthanide complexes with various ligands, including early work with ligands like triphenylphosphine (B44618) oxide, dates back to the 1960s, contributing to the understanding of how nitrate (B79036) ions and other ligands coordinate to lanthanide centers. nih.gov

Contemporary Significance of Holmium(III) Nitrate in Chemical Science

In contemporary chemical science, Holmium(III) nitrate holds significance as a versatile precursor and reagent. Its solubility in water makes it a convenient source of Ho³⁺ ions for various applications. wikipedia.orgamericanelements.com Holmium compounds, including the nitrate, are valued for their unique optical and magnetic properties. ontosight.aistanfordmaterials.com These properties stem from the electronic structure of the Ho³⁺ ion. Holmium(III) nitrate is utilized in the production of advanced materials, serving as a precursor for ceramics, glasses, and nanomaterials. ontosight.ai It is also explored as a catalyst in various chemical reactions, particularly in organic synthesis, where lanthanide nitrates can influence reaction rates and selectivities. ontosight.ai The compound's role extends to the development of phosphors and materials for laser technology. stanfordmaterials.comontosight.ai

Scope and Research Trajectories of Holmium(III) Nitrate Studies

Current research involving Holmium(III) nitrate spans several key areas. A significant trajectory involves its use in the synthesis of coordination complexes with various organic ligands to explore novel structures and properties. nih.govmdpi.com These studies contribute to the fundamental understanding of lanthanide coordination chemistry and the design of new functional materials. Holmium(III) nitrate also serves as a starting material for the preparation of holmium oxide (Ho₂O₃) and other holmium-containing compounds, which are important in fields like catalysis and materials science. chemimpex.comcambridge.org Research is also directed towards understanding the solution chemistry of Holmium(III) nitrate, including its interactions with different solvents and ligands, which is crucial for applications in separation processes and homogeneous catalysis. nih.goviaea.org Furthermore, the incorporation of Holmium(III) nitrate into nanomaterials for applications such as catalysis and potentially in areas leveraging its magnetic or optical properties is an active research area. americanelements.com Studies also investigate its use as a dopant in various materials to enhance their properties, such as in glasses for optical applications or in catalysts to improve performance. attelements.comgoodfellow.comacs.org

Detailed research findings often involve spectroscopic characterization (e.g., UV-Vis, IR, NMR) to understand the coordination environment of Ho³⁺ in complexes and solutions, as well as diffraction techniques (e.g., X-ray diffraction) to determine solid-state structures. nih.govcambridge.org Investigations into the kinetics of complexation reactions involving lanthanide nitrates, including those of holmium, provide insights into the mechanisms of metal-ligand interactions in solution. rsc.org

| Property | Value (Hexahydrate) | Units | Source |

| Molecular Weight | 459.04 | g/mol | nih.gov |

| Appearance | Yellowish crystals | - | wikipedia.org |

| Solubility in water | Soluble | - | wikipedia.org |

| CAS Number | 35725-31-6 | - | nih.gov |

| PubChem CID | 37257 | - | nih.gov |

| Property | Value (Pentahydrate) | Units | Source |

| Molecular Weight | 441.02 | g/mol | ereztech.com |

| Appearance | Yellow-orange solid | - | ereztech.com |

| CAS Number | 14483-18-2 | - | wikipedia.org |

| PubChem CID | 25021754 | - | wikipedia.org |

Research findings highlight the use of Holmium(III) nitrate as a precursor in the synthesis of various materials, including its application in creating catalysts for reactions like methane (B114726) dry reforming, where the addition of holmium oxide derived from the nitrate can enhance catalytic performance and reduce carbon formation. acs.org Its role in preparing complexes with specific ligands for potential applications in areas such as biomedical research has also been explored. chemicalbook.comajol.info

Properties

IUPAC Name |

holmium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVGLADRSBQDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

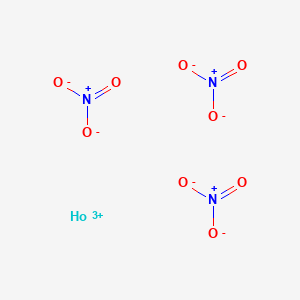

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho(NO3)3, HoN3O9 | |

| Record name | Holmium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Holmium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890649 | |

| Record name | Holmium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-82-8 | |

| Record name | Nitric acid, holmium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Crystallographic Investigations of Holmium Iii Nitrate Systems

Single Crystal and Powder X-ray Diffraction Studies of Holmium(III) Nitrate (B79036) Hydrates

X-ray diffraction techniques, including both single-crystal and powder X-ray diffraction (XRD), are fundamental in determining the precise three-dimensional atomic arrangement within crystalline materials like holmium(III) nitrate hydrates. These studies provide definitive data on the crystal lattice, symmetry, and the spatial relationship between the holmium cation, nitrate anions, and water molecules of hydration.

Investigations into the hydrated forms of holmium(III) nitrate have successfully characterized its crystal structure. Specifically, holmium(III) nitrate pentahydrate, Ho(NO₃)₃·5H₂O, has been a subject of detailed crystallographic analysis. cambridge.orgresearchgate.net

Powder X-ray diffraction data has shown that holmium(III) nitrate pentahydrate crystallizes in the triclinic system. cambridge.org Further refinement and analysis using single-crystal X-ray diffraction have confirmed this, assigning the structure to the space group P-1 or the closely related P1. cambridge.orgresearchgate.net The crystal structure is composed of isolated [Ho(H₂O)₄(NO₃)₃] polyhedra alongside non-coordinating water molecules. researchgate.net

Detailed unit cell parameters for Ho(NO₃)₃·5H₂O have been reported from these diffraction studies, providing a precise description of the crystal lattice.

| Parameter | Value (Source cambridge.org) | Value (Source researchgate.net) |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P1 |

| a (Å) | 6.642(8) | 6.5680(14) |

| b (Å) | 9.55(2) | 9.503(2) |

| c (Å) | 10.56(2) | 10.462(2) |

| α (°) | 63.672(1) | 63.739(14) |

| β (°) | 84.622(2) | 94.042(2) |

| γ (°) | 76.085(2) | 76.000(16) |

| Volume (ų) | 582.74 | - |

| Z | 2 | - |

The lanthanide series of elements is well-known for the phenomenon of lanthanide contraction, where the ionic radii decrease steadily across the series. This gradual change in size often leads to the formation of isostructural series of compounds, where different lanthanide ions can be substituted into the same crystal lattice without changing the fundamental structure.

Crystallographic studies have confirmed that holmium(III) nitrate pentahydrate is isostructural with other rare earth nitrate pentahydrates. researchgate.net Specifically, a direct isostructural relationship with yttrium nitrate pentahydrate has been reported. cambridge.org This structural similarity is a common feature among lanthanide complexes, particularly when the coordinating ligands are the same. nih.gov The consistency in structure across the series is crucial for understanding the systematic changes in the chemical and physical properties of these compounds. umich.edu

Coordination Geometry and Bonding Analysis in Holmium(III) Nitrate Complexes

The Ho(III) ion in nitrate-containing complexes typically exhibits high coordination numbers, commonly ranging from 8 to 10, although other values are possible depending on the steric and electronic properties of the other ligands present. nih.govresearchgate.netsoton.ac.uk

For instance, in a complex with Schiff base ligands, [Ho(NO₃)₃(C₁₅H₁₅NO₂)₂]·H₂O, the holmium(III) ion is ten-coordinate. researchgate.net In contrast, eight-coordinate holmium centers are observed in complexes containing β-diketonato and 2,2′-bipyridine-type ligands, forming a HoO₆N₂ coordination sphere. nih.gov In complexes with bulky phosphine (B1218219) oxide ligands, such as tris-1-naphthylphosphine oxide, an eight-coordinate [Ho(NO₃)₃L₂] core structure is formed. soton.ac.uk The geometry of these coordination polyhedra can be described as distorted versions of idealized shapes, such as a bicapped square antiprism for the ten-coordinate complex. researchgate.net

The nitrate anion is an ambidentate ligand that can coordinate to a metal center in several ways, most commonly in a monodentate (binding through one oxygen atom) or a bidentate chelating fashion (binding through two oxygen atoms). researchgate.netwikipedia.orgnih.gov Both modes are observed in holmium(III) nitrate complexes.

In many structures, the nitrate ions act as bidentate ligands, where two of their oxygen atoms bind to the holmium center. researchgate.net This O,O'-chelating mode is common in homoleptic and hydrated lanthanide nitrates. wikipedia.org However, the coordination mode can be influenced by factors such as the steric bulk of other co-ligands and the position of the lanthanide within the series. nih.gov As the lanthanide ionic radius decreases from La to Lu, steric crowding in the coordination sphere can favor a transition from a bidentate to a monodentate binding mode for one or more of the nitrate ligands to accommodate the smaller cation size. nih.govosti.gov This flexibility allows for the stabilization of various coordination numbers and geometries. researchgate.net

The precise measurement of bond lengths and angles through X-ray crystallography provides critical insight into the nature of the coordination environment around the holmium(III) ion. The Ho-O and Ho-N bond distances are key parameters that reflect the strength and type of interaction between the metal and its ligands. researchgate.netchalmers.se

In a series of eight-coordinate holmium(III) complexes with β-diketonato and N-donor ligands, the Ho-O bond lengths are typically in the range of 2.268(6) Å to 2.541(4) Å, while Ho-N bond lengths range from 2.518(4) Å to 2.5549(2) Å. nih.gov The "bite angle" of the chelating ligands is also a significant parameter. For β-diketonato ligands, the O-Ho-O bite angles fall between 71.5(2)° and 76.21(1)°, whereas for chelating N-donor ligands like 2,2'-bipyridine, the N-Ho-N bite angles are smaller, ranging from 63.80(13)° to 64.66(1)°. nih.gov These values are indicative of the geometric constraints imposed by the ligand frameworks. researchgate.net

| Complex Type | Bond Type | Bond Length Range (Å) | Bite Angle Range (°) |

|---|---|---|---|

| [Ho(β-diketonate)₃(N,N-donor)] | Ho-O | 2.268 – 2.541 | 71.5 – 76.21 (O-Ho-O) |

| Ho-N | 2.518 – 2.555 | 63.80 – 64.66 (N-Ho-N) |

Hydrogen Bonding Networks and Supramolecular Architectures in Holmium(III) Nitrate Structures

The intricate interplay of hydrogen bonding within the crystal lattice of holmium(III) nitrate pentahydrate is fundamental to the formation of its stable, three-dimensional supramolecular architecture. The structure is comprised of discrete [Ho(NO₃)₃(H₂O)₄] molecular complexes and additional, non-coordinating water molecules. These components are interconnected through a robust network of hydrogen bonds, creating a complex and well-defined crystalline solid.

In holmium(III) nitrate pentahydrate, the hydrogen bond donors are the coordinated and uncoordinated water molecules, while the acceptors are the oxygen atoms of the nitrate groups and the water molecules themselves. The presence of both coordinated and lattice water molecules gives rise to a variety of hydrogen bonding interactions, which differ in their strength and geometry.

Detailed crystallographic studies of isostructural lanthanide nitrate pentahydrates, such as thulium(III) nitrate pentahydrate, provide precise data on the geometry of these hydrogen bonds. Given the near-identical ionic radii and chemical properties of adjacent lanthanides, these data serve as a close approximation for the hydrogen bonding network in the holmium analogue. The interactions can be categorized as medium-strong to weak. A majority of the hydrogen atoms are involved in forming nearly linear hydrogen bonds, while a smaller number participate in weaker, bifurcated interactions.

The coordinated water molecules donate hydrogen atoms to form bonds with the oxygen atoms of the nitrate ligands of neighboring complexes, as well as with the non-coordinating water molecule. The uncoordinated water molecule, in turn, acts as a bridge, accepting hydrogen bonds from coordinated water molecules and donating its own hydrogen atoms to the nitrate groups of other adjacent complexes. This extensive network of hydrogen bonds effectively links the individual [Ho(NO₃)₃(H₂O)₄] units and the lattice water molecules, resulting in the formation of a stable, three-dimensional supramolecular framework.

The following table details the hydrogen-bond geometry for thulium(III) nitrate pentahydrate, which is isostructural with holmium(III) nitrate pentahydrate and provides a representative model of the interactions in the latter.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1W—H1AW···O22 | 0.84(4) | 2.01(4) | 2.844(3) | 172(4) |

| O1W—H1BW···O5W | 0.84(4) | 1.91(4) | 2.748(3) | 175(4) |

| O2W—H2AW···O31 | 0.85(4) | 2.03(4) | 2.868(3) | 170(4) |

| O2W—H2BW···O12 | 0.85(4) | 2.29(4) | 3.011(3) | 144(4) |

| O3W—H3AW···O11 | 0.85(4) | 1.98(4) | 2.822(3) | 172(4) |

| O3W—H3BW···O5W | 0.86(4) | 1.90(4) | 2.750(3) | 171(4) |

| O4W—H4AW···O21 | 0.85(4) | 2.00(4) | 2.836(3) | 168(4) |

| O4W—H4BW···O32 | 0.86(4) | 2.06(4) | 2.903(3) | 167(4) |

| O5W—H5AW···O32 | 0.85(4) | 2.00(4) | 2.840(3) | 172(4) |

| O5W—H5BW···O12 | 0.85(4) | 2.40(4) | 3.084(3) | 139(4) |

Spectroscopic Characterization and Electronic Structure of Holmium Iii Nitrate Compounds

Electronic Absorption Spectroscopy of Holmium(III) in Nitrate (B79036) Environments

Electronic absorption spectroscopy is a powerful tool for studying the transitions between electronic energy levels in Ho(III) nitrate compounds. The absorption spectra of Ho(III) complexes typically exhibit sharp, characteristic bands in the visible and near-infrared regions, arising from f-f electronic transitions within the 4f electron shell of the Ho(III) ion. rsc.org

Analysis of f-f Electronic Transitions and Fine Structure

The electronic transitions in Ho(III) ions are Laporte-forbidden but gain intensity through mechanisms such as vibronic coupling and the influence of the ligand field. orientjchem.org These transitions occur between the ground state, typically the ⁵I₈ level for Ho(III), and various excited J-levels of the 4fⁿ configuration. granthaalayahpublication.org The positions and intensities of these f-f transitions are sensitive to the chemical environment around the Ho(III) ion, including the nature of the coordinating ligands and solvent. orientjchem.orgscilit.com

High-resolution photoacoustic spectroscopy has been used to study the f-f electron transitions in Holmium(III) nitrate complexes in the visual region for powder samples. bibliotekanauki.plresearchgate.net The energy levels of excited states of rare earth ions, including Ho(III), can be identified from these spectra. bibliotekanauki.pl

The fine structure observed in the absorption spectra can provide detailed information about the symmetry of the crystal field around the Ho(III) ion. The degeneracy of vibrational transitions can be lifted upon asymmetric solvation, leading to splitting of vibrational levels and additional bands in the experimental IR spectra, which directly probes the hydration shell environment. berkeley.edu

Hypochromic and Hyperchromic Effects in Solution

The intensity of absorption bands in electronic spectra can be affected by changes in the environment, leading to hypochromic or hyperchromic effects. A hypochromic effect refers to a decrease in absorbance values, while a hyperchromic effect indicates an increase in absorbance values. uniba.skvaia.com These effects can be influenced by factors such as the polarity of the solvent, the presence of auxochromes (substituents that modify the ability of a chromophore to absorb light), and interactions between the metal ion and ligands. uniba.sktandfonline.com

In the context of Ho(III) nitrate solutions, hyperchromic or hypochromic shifts in the UV/Vis spectra of metal nitrates in the presence of certain molecules, such as polyethylene (B3416737) glycol (PEG), can indicate the formation of adducts between the metal nitrate and PEG. tandfonline.com The observed hyperchromic/hypochromic shifts could be due to the plausible in situ formation of "PEG-bound M(II) nitrate". tandfonline.com Changes in ionic strength can also lead to hyperchromic effects and shifts in light absorption. unito.itacs.org

A hyperchromic effect has been observed at elevated temperatures for the electric dipole absorption transition ⁵I₈→⁵G₆ at 452 nm in a Holmium diphenanthroline nitrate complex in DMF. researchgate.netnih.gov

Temperature-Dependent Absorption Phenomena

The absorption spectra of Ho(III) nitrate compounds can exhibit temperature dependence. This dependence can arise from several factors, including changes in the population of electronic energy levels according to the Boltzmann distribution and vibronic coupling. researchgate.netresearchgate.net

Studies on Holmium diphenanthroline nitrate in DMF have shown temperature-dependent absorption spectra. researchgate.netnih.gov A hyperchromic effect with increasing temperature was observed for a specific electric dipole transition, and this was explained within the framework of the coth(x) theory of absorption line broadening. researchgate.netnih.gov The thermal depopulation of the ground electronic level can also contribute to the temperature dependence of absorption intensity. researchgate.netresearchgate.net

Temperature-dependent absorption spectra have also been investigated for other systems containing nitrate, such as nitric acid (HNO₃) and the nitrate radical (NO₃), highlighting the general phenomenon of temperature influencing absorption characteristics in nitrate-containing species. researchgate.netnist.gov

Vibrational Spectroscopy (Infrared and Raman) of Holmium(III) Nitrate Systems

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to electronic spectroscopy by probing the vibrational modes of the molecules. These techniques are particularly useful for identifying the presence and coordination mode of nitrate groups and other ligands in Ho(III) complexes. scirp.org

Assignment of Nitrate Group Vibrational Modes

The nitrate ion (NO₃⁻) has characteristic vibrational modes that can be observed in IR and Raman spectra. The symmetry of the free nitrate ion is D₃h, with specific active modes in IR and Raman spectroscopy. berkeley.edu However, when the nitrate ion coordinates to a metal center or is involved in hydrogen bonding, its symmetry is lowered, which can lead to changes in the number, positions, and intensities of the observed vibrational bands. berkeley.edupsu.edu

In Holmium(III) nitrate compounds, the nitrate group can coordinate to the Ho(III) ion in various modes, such as monodentate or bidentate. The splitting of certain degenerate vibrational modes, particularly the antisymmetric stretching vibration (ν₃), is indicative of the coordination mode of the nitrate group. ajol.info For example, a strong and sharp band around 1380 cm⁻¹ is characteristic of ionic nitrate, while coordinated nitrate groups show different band patterns and shifts. ajol.info

Studies on Holmium nitrate pentahydrate (Ho(NO₃)₃∙5H₂O) show absorption bands in the IR spectrum attributed to the nitrate group at various wavenumbers, including around 1482, 1384, 1041.6, 819.6, and 747.87 cm⁻¹. scirp.org The magnitude of the separation between certain vibrational modes can indicate bidentate coordination of the nitrate. ajol.info

Data Table: Characteristic IR Bands of Nitrate Group in Ho(NO₃)₃∙5H₂O

| Wavenumber (cm⁻¹) | Assignment (Possible) |

| 1633 | δOH of HOH scirp.org |

| 1482 | Nitrate group scirp.org |

| 1384 | Nitrate group scirp.org |

| 1041.6 | Nitrate group scirp.org |

| 819.6 | Nitrate group scirp.org |

| 747.87 | Nitrate group scirp.org |

The vibrational spectra of nitrate ions can also be affected by their environment, such as in aqueous solutions or when incorporated into solid matrices like hydrotalcites. psu.eduosu.eduresearchgate.net Different types of nitrate species, such as free or hydrogen-bonded nitrate, can be distinguished by shifts in their vibrational frequencies. psu.edu

Ligand Characteristic Vibrations in Coordination Complexes

In addition to the nitrate group vibrations, the vibrational spectra of Holmium(III) nitrate complexes containing other ligands will show characteristic bands corresponding to the vibrations of these ligands. These ligand vibrations can be affected by coordination to the Ho(III) ion, leading to shifts in frequency and changes in intensity.

For example, in Holmium coordination polymers involving carboxylate ligands, the stretching vibrations of the carboxylate groups (COO⁻) are sensitive to their coordination mode (e.g., monodentate, bidentate, bridging). mdpi.com The difference between the asymmetric and symmetric vibration peaks of carboxyl groups can indicate the chelate mode of coordination with the metal ion. researchgate.net

Other ligands, such as water molecules or organic ligands like phenanthroline or macrocyclic ligands, will also have characteristic vibrational modes observable in the IR and Raman spectra of their Holmium(III) nitrate complexes. researchgate.netnih.govmdpi.comresearchgate.netjlu.edu.cn For instance, strong broad bands around 3300-3500 cm⁻¹ are often attributed to the stretching vibrations of hydroxyl groups from coordinated or lattice water molecules. mdpi.comresearchgate.net The presence and position of these bands can provide information about the hydration environment of the complex.

Luminescence Spectroscopy and Photophysical Properties of Holmium(III) Nitrate Complexes

The luminescence properties of Holmium(III) nitrate complexes are a significant area of study due to the characteristic f–f electronic transitions of the Ho³⁺ ion wikipedia.orgresearchgate.net. These transitions result in sharp emission peaks across various spectral regions, including the visible and near-infrared mdpi.com. The photophysical behavior of these complexes is influenced by factors such as the coordination environment around the Ho³⁺ ion, the nature of the ligands, and interactions within multi-component systems researchgate.netchemimpex.comnih.gov.

Emission Wavelengths and Spectral Intensities

Holmium(III) complexes exhibit characteristic narrow and strong emission bands originating from f–f transitions researchgate.netmu.edu.tr. In the visible region, emissions have been observed at wavelengths such as 442 nm and 464 nm, contributing to a bright-blue luminescence in certain coordination polymers researchgate.netmu.edu.tr. Another characteristic emission band in the visible spectrum is observed around 661 nm, assigned to the ⁵F₅ → ⁵I₈ transition mdpi.com. Weaker bands have also been noted at 545 nm, attributed to transitions from higher energy states (⁵F₄, ⁵S₂) to the ground state ⁵I₈ mdpi.com.

In Ho³⁺-doped materials like YVO₄, intense green emissions are observed around 541, 546, and 551 nm, corresponding to the (⁵S₂ + ⁵F₄) → ⁵I₈ transitions rsc.org. Smaller emission peaks in such systems can appear around 475 nm (⁵F₂ → ⁵I₈), 485 nm (⁵F₃ → ⁵I₈), and 650 and 661 nm (⁵F₅ → ⁵I₈) rsc.org. The intensity of these spectral lines is influenced by factors such as temperature and the specific chemical environment of the Ho³⁺ ion researchgate.netresearchgate.net.

Here is a table summarizing some observed emission wavelengths for Ho(III) complexes:

| Transition | Approximate Wavelengths (nm) | Color Region | Reference |

| Unknown f-f transitions | 442, 464 | Blue | researchgate.netmu.edu.tr |

| (⁵S₂ + ⁵F₄) → ⁵I₈ | 541, 546, 551 | Green | rsc.org |

| (⁵F₄, ⁵S₂) → ⁵I₈ | 545 | Green | mdpi.com |

| ⁵F₂ → ⁵I₈ | 475 | Blue | rsc.org |

| ⁵F₃ → ⁵I₈ | 485 | Blue | rsc.org |

| ⁵F₅ → ⁵I₈ | 650, 661 | Red | mdpi.comrsc.org |

Luminescence Quantum Yields and Lifetimes

Luminescence quantum yield and lifetime are critical parameters characterizing the efficiency and duration of light emission from a luminescent material researchgate.net. For lanthanide ions like Ho³⁺, the excited-state luminescence lifetimes can be relatively long, up to several hundreds of microseconds, due to the shielding of the 4f electrons by the outer 5s² and 5p⁶ shells mu.edu.tr. This shielding contributes to the high color purity observed in materials containing luminescent lanthanide ions mu.edu.tr.

While specific quantum yield and lifetime values for simple Holmium(III) nitrate complexes were not extensively detailed in the search results, studies on related Holmium(III) complexes and doped materials provide context. For instance, in YVO₄:Ho³⁺ phosphors, parameters like total transition probabilities (Aᴛ) and radiative lifetimes (τrad) are calculated using Judd-Ofelt intensity parameters rsc.org. The decay lifetimes of excited states are influenced by non-radiative processes, and improvements in crystallinity or reduction in surface defects can lead to increased lifetimes and quantum yields researchgate.net.

Energy Transfer Mechanisms in Multi-component Systems

Energy transfer mechanisms play a crucial role in enhancing the luminescence of Holmium(III) in multi-component systems, particularly through the "antenna effect" mdpi.commu.edu.tr. In this process, a light-harvesting organic chromophore or sensitizer (B1316253) absorbs excitation energy and efficiently transfers it to the central lanthanide ion (Ho³⁺ in this case) mdpi.comnih.gov. This is particularly important for lanthanides like Ho³⁺, which have weak f–f absorption transitions mdpi.com.

Efficient energy transfer can occur through mechanisms such as Förster resonance energy transfer (FRET) or Dexter electron exchange nih.gov. Studies involving organic ligands coordinated to Ho³⁺ have demonstrated potential efficient sensitization schemes, with theoretical models predicting significant enhancement in photoluminescence intensity via the sensitization process nih.gov. The coupling between organic excitons and lanthanide energy levels facilitates this transfer nih.gov.

In systems co-doped with other lanthanides, such as Tb³⁺ and Ho³⁺ in YPO₄, temperature-dependent energy transfer can occur, influencing the emission intensities of both ions rsc.org. Under certain excitation conditions, the emission of one ion may enhance while that of the other declines with increasing temperature, a phenomenon exploited in optical thermometry rsc.org.

Luminescence Re-absorption Effects in Holmium(III) Complexes

In some multi-component systems where a ligand emits luminescence, the presence of Ho³⁺ can cause significant luminescence quenching, partly due to this re-absorption effect nih.gov. Sharp re-absorption lines corresponding to Ho³⁺ electronic transitions have been observed within the broader emission bands of ligands nih.govrsc.orgresearchgate.net. The intensity of these re-absorption peaks can be sensitive to factors like temperature and the concentration of Ho³⁺ ions nih.govresearchgate.net. This temperature-dependent variation in re-absorption can be utilized in applications such as optical thermometry nih.govrsc.orgresearchgate.net.

Coordination Chemistry and Solution Thermodynamics of Holmium Iii Nitrate

Complexation Behavior with Organic and Inorganic Ligands

Holmium(III) ions can form complexes with a variety of organic and inorganic ligands. The nature of the complex formed depends on the specific ligand, the solvent, and the solution conditions such as pH.

Formation of Mono- and Polydentate Ligand Adducts

Holmium(III) nitrate (B79036) can form adducts with both monodentate and polydentate ligands. Monodentate ligands coordinate to the metal ion through a single donor atom, while polydentate ligands bind through multiple donor atoms, forming chelate rings.

Studies have investigated the complexation of holmium nitrate with specific organic ligands. For instance, holmium nitrate salts have been shown to form complexes with 1,10′-phenanthroline-2,9-dicarboxylic acid diamide (B1670390) (Phen). ioffe.ru In this case, the ligand-to-lanthanide ratio in the complex was found to be 1:1, suggesting the formation of a complex where one ligand molecule coordinates to one holmium ion. ioffe.ru

Macrocyclic ligands, which are polydentate, are also known to form stable complexes with holmium(III). For example, the macrocyclic ligand Kryptofix22DD forms a 1:1 complex with Ho³⁺ cation. ajol.info Another macrocyclic ligand, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), forms a complex with holmium(III) where the metal ion is nine-coordinate, involving four nitrogen and four oxygen donor atoms from the ligand and a coordinated water molecule. researchgate.net

In some coordination polymers involving holmium and 1,2,4-triazole-based ligands, the holmium ion can exhibit a coordination number of nine, with both deprotonated and neutral triazole molecules participating in coordination. Some triazolate ions can act as bidentate-bridging ligands, while others, along with neutral triazole molecules, exhibit monodentate coordination. mdpi.com

Influence of Solvent and pH on Coordination Equilibria

The solvent and pH of the solution significantly influence the coordination equilibria of holmium(III) nitrate. The solvation of the metal cation and the ligand, as well as the competition between solvent molecules and ligands for coordination sites, play crucial roles.

In non-aqueous solvents, the stability of holmium(III) complexes with ligands like Kryptofix22DD has been shown to vary depending on the solvent. ajol.info The donor ability and dielectric constant of the solvent are important factors influencing the complexation reaction. ajol.info For the Kryptofix22DD-Ho³⁺ complex, the stability constant varied in different organic solvents, following the order: ethyl acetate (B1210297) ≥ tetrahydrofuran (B95107) > propylene (B89431) carbonate ≥ methanol (B129727). ajol.info

The pH of the solution affects the protonation state of the ligands and the hydrolysis of the metal ion, thereby influencing complex formation. Studies on holmium complexes with ethylenediamine-N,N,N',N'-tetra(methylenephosphonate) (EDTMP) have shown that different protonated complexes are formed depending on the pH range. iaea.orgsrce.hr The distribution diagram of species containing holmium ion in the Ho³⁺-EDTMP system shows the prevalence of different complex forms at varying pH values. srce.hr For instance, the complex forms HHoL⁴⁻ and H₂HoL³⁻ are characteristic of the pH range 6–8. srce.hr

Thermodynamic Studies of Holmium(III) Nitrate Solutions

Thermodynamic studies provide insights into the energetics and spontaneity of processes occurring in holmium(III) nitrate solutions, including complex formation and ion interactions.

Determination of Activity Coefficients

Activity coefficients are important for understanding the behavior of ions in solution, particularly at higher concentrations where deviations from ideal behavior occur. Studies have been conducted to determine the activity coefficients of aqueous rare-earth electrolyte solutions, including holmium trinitrate, at different temperatures. dntb.gov.uaacs.org These studies often employ techniques like the isopiestic method. acs.org

Investigation of Complex Stability Constants and Formation Enthalpies

The stability constant (log β) of a complex is a measure of its formation equilibrium in solution. Formation enthalpies (ΔH°) provide information about the heat absorbed or released during complex formation.

Stability constants of holmium complexes with various ligands have been determined using techniques such as potentiometric titration and spectrophotometric titration. ioffe.ruiaea.orgsrce.hrx-mol.net For example, the stability constants of holmium complexes with EDTMP have been calculated from potentiometric titration data. srce.hr

| Complex Species | log β (at 25 °C, 0.1 M NaCl) |

|---|---|

| Ho(OH)L⁶⁻ | 9.31 |

| HoL⁵⁻ | 20.22 |

| HHoL⁴⁻ | 28.14 |

| H₂HoL³⁻ | 34.55 |

| H₃HoL²⁻ | 39.89 |

| H₄HoL⁻ | 45.05 |

Note: L represents the deprotonated EDTMP ligand. srce.hr

The stability constants of holmium complexes can be influenced by the nature of the ligand and the solvent. ajol.info For complexes with 1,10′-phenanthroline-2,9-dicarboxylic acid diamide, the stability constant was determined using spectrophotometric titration. ioffe.ru

Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the formation of holmium complexes have also been investigated. ajol.info For the complexation of Ho³⁺ with Kryptofix22DD in organic solvents, these parameters were obtained from van't Hoff plots derived from stability constants measured at different temperatures. ajol.info The results indicated that the entropy and enthalpy of the complexation reaction depend on the nature of the solvent. ajol.info

Electrochemical Characterization of Holmium(III) Ions in Solution

Electrochemical techniques can be used to study the behavior of holmium(III) ions in solution, including their redox activity and interactions with other species.

Studies have reported on the electrochemical activity of holmium(III) (Ho³⁺) on electrodes such as a glassy carbon electrode (GCE). researchgate.netdoaj.org The electrochemical behavior of Ho³⁺ ions on a GCE has been described as a reversible electron transfer process, indicating its redox activity. researchgate.net Investigations using techniques like cyclic voltammetry and differential pulse voltammetry have been employed to characterize the electrochemical properties of Ho³⁺ ions and their interactions in solution. researchgate.netdoaj.org

The influence of pH variations on the electrochemical behavior of Ho³⁺ ions has also been studied. researchgate.net

Advanced Materials Science Applications Derived from Holmium Iii Nitrate

Role as a Precursor for Advanced Ceramic and Magnetic Materials

Holmium(III) nitrate (B79036) is a key starting material for synthesizing sophisticated ceramic and magnetic materials due to its role as a reliable source of holmium ions. guidechem.com It is frequently employed in the production of holmium-based compounds where precise control over stoichiometry and structure is essential.

Holmium orthoferrite (HoFeO₃) nanoparticles are notable for their unique magnetic properties. metall-mater-eng.comresearchgate.net Holmium(III) nitrate is used as a precursor for the holmium cation (Ho³⁺) in various synthesis methods. mdpi.com One common technique is co-precipitation, where an aqueous solution of holmium(III) nitrate is mixed with a solution containing iron(III) cations, followed by precipitation and annealing at high temperatures (e.g., 750-850 °C). metall-mater-eng.comresearchgate.net This process yields single-phase HoFeO₃ nanoparticles with average crystallite sizes typically in the range of 20–50 nm. metall-mater-eng.comresearchgate.netbgu.ac.il

The resulting nanoparticles exhibit paramagnetic or antiferromagnetic behavior with superparamagnetic properties. metall-mater-eng.commdpi.com Their magnetic characteristics are influenced by the synthesis method and particle size. mdpi.comresearchgate.net Research has shown that HoFeO₃ nanoparticles synthesized from holmium nitrate precursors display distinct magnetic hysteresis loops. researchgate.net

Interactive Data Table: Magnetic Properties of HoFeO₃ Nanoparticles

The table below summarizes typical magnetic properties of Holmium Orthoferrite nanoparticles synthesized using a co-precipitation method, measured at room temperature (300 K).

| Magnetic Property | Symbol | Value Range | Unit |

| Remanent Magnetization | M_r | < 0.01 | emu/g |

| Coercive Force | H_c | 20 - 21 | Oe |

| Saturation Magnetization | M_s | 2.73 - 7.5 | emu/g |

Note: These values are representative and can vary based on specific synthesis conditions and particle size. metall-mater-eng.commdpi.comresearchgate.net

Holmium(III) nitrate is a common precursor for the synthesis of holmium oxide (Ho₂O₃) nanoparticles, also known as holmia. nih.govresearchgate.net Methods such as thermal decomposition, biosynthesis, and facile chemical synthesis utilize holmium nitrate to produce Ho₂O₃ nanoparticles with tailored properties. researchgate.netsemanticscholar.orgnih.gov For instance, in biosynthesis, an aqueous plant extract can be treated with holmium nitrate, followed by heating and annealing to form crystalline nanoparticles with grain sizes around 10 nm. nih.govsemanticscholar.org

These nanoparticles have significant applications in optical and catalytic fields. rsc.org

Optical Applications: Ho₂O₃ is used as a calibration standard for spectrophotometers due to its sharp absorption peaks. samaterials.com Nanoparticles synthesized from holmium nitrate have been shown to emit near-infrared (NIR) fluorescence (800–1100 nm), making them promising for NIR imaging in biological tissues. nih.govnih.govresearchgate.net Their excellent tunability makes them suitable for wavelength-calibration tools. nih.gov

Catalytic Research: Holmium oxide nanoparticles exhibit notable photocatalytic activity. nih.govrsc.org They have been successfully used to degrade common water pollutants and dyes, such as fluorescein (B123965) sodium salt and rhodamine 6G, under white light irradiation. nih.govresearchgate.net The catalytic properties of Ho₂O₃ are highly dependent on the fabrication method used. rsc.org

Catalytic Applications of Holmium(III) Nitrate and Its Derived Complexes

Holmium(III) nitrate and complexes derived from it are recognized for their catalytic potential in various chemical reactions. guidechem.comcymitquimica.com The nitrate anion makes it an excellent precursor for creating catalytically active materials. nanoshel.com

The holmium(III) ion (Ho³⁺) possesses an electron-deficient nature, allowing it to function as a Lewis acid—an electron pair acceptor. patsnap.com In organic synthesis, Lewis acids catalyze a wide range of reactions, including alkylations, acylations, and cyclizations, by activating functional groups. patsnap.comdntb.gov.ua The mechanism involves the Lewis acid forming a complex with an electron-rich site on a reactant molecule, which lowers the activation energy and makes the substrate more susceptible to nucleophilic attack. patsnap.com While many metal salts are used as Lewis acid catalysts, rare-earth metal compounds like holmium(III) nitrate are of interest for their unique reactivity and potential for use in green chemistry. guidechem.comresearchgate.net

Asymmetric catalysis is a powerful tool for producing specific stereoisomers (enantiomers) of chiral molecules. A common strategy involves the use of a metal catalyst complexed with a chiral ligand. nih.gov Holmium(III) nitrate can serve as the metallic precursor for such catalysts.

By reacting holmium(III) nitrate with an enantiomerically pure chiral organic ligand, a chiral holmium(III) complex is formed. This complex can then be used as a catalyst in an organic transformation. The chiral environment created by the ligand around the holmium metal center directs the reaction pathway, favoring the formation of one enantiomer of the product over the other. cam.ac.uk This approach, known as enantioselective catalysis, is fundamental in modern synthetic chemistry, particularly for the production of pharmaceuticals. While the use of chiral cations to direct transition metal catalysis is an evolving field, the principle allows for the creation of highly selective catalytic systems derived from simple metal salts like holmium(III) nitrate. cam.ac.ukrsc.org

Theoretical and Computational Chemistry Approaches to Holmium Iii Nitrate Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds in holmium(III) nitrate (B79036). The presence of f-electrons in lanthanides presents unique challenges for theoretical methods. umn.edu

Key approaches and findings in this area include:

Density Functional Theory (DFT): DFT has become a popular method for studying lanthanide complexes due to its balance of computational cost and accuracy. umn.edu It is used to calculate geometric parameters, vibrational frequencies, and to analyze the bonding between the holmium ion and the nitrate ligands.

Wave Function Theory (WFT): While computationally more demanding, WFT methods are valuable for systems with significant multiconfigurational character, which can be the case for lanthanide compounds. umn.edu

Relativistic Effects: Due to the high atomic number of holmium, relativistic effects can influence its electronic properties. Computational models often need to incorporate these effects to achieve accurate results.

Analysis of Bonding: Quantum chemical studies allow for a detailed analysis of the covalent and ionic contributions to the Ho-O bonds. This involves examining molecular orbitals, charge distribution, and bond orders to characterize the interactions between the holmium cation and the nitrate anions.

Challenges in the quantum chemical modeling of lanthanide systems include the near degeneracy of the 4f orbitals and the importance of spin-orbit coupling. umn.edu Advanced methods like Multiconfigurational Pair-Density Functional Theory (MC-PDFT) are being explored to address these complexities. umn.edu

Molecular Dynamics and Simulation Studies of Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of holmium(III) nitrate in solution. By simulating the movement of atoms and molecules over time, MD provides insights into the structure, dynamics, and thermodynamics of the solvated species.

Key applications of MD simulations in the study of lanthanide nitrate solutions include:

Hydration Structure: MD simulations can reveal the detailed structure of the hydration shell around the Ho(III) ion, including the coordination number of water molecules and the geometry of the primary and secondary solvation spheres. nih.govnih.gov

Ion Pairing: These simulations can characterize the formation of inner-sphere and outer-sphere complexes between the holmium cation and nitrate anions in solution. nih.gov Studies on other lanthanide nitrates, such as neodymium(III) and dysprosium(III) nitrates, have shown a strong affinity of nitrate anions for the lanthanide ions in aqueous solutions. nih.gov

Ligand Exchange Dynamics: MD can be used to investigate the rates and mechanisms of water and nitrate ligand exchange between the coordination sphere of the holmium ion and the bulk solvent. nih.gov

Influence of Cosolvents: The effect of adding other solvents, such as methanol (B129727) or ionic liquids, on the coordination chemistry of the lanthanide ion can be explored. For instance, studies on lanthanum(III) nitrate in ethyl ammonium (B1175870) nitrate/methanol mixtures have shown that the composition of the first solvation shell of the La³⁺ ion changes significantly with the solvent composition. nih.govuniroma1.it

Advanced sampling techniques, such as metadynamics, can be coupled with MD simulations to explore the free energy landscapes of lanthanide solvation and complexation, providing a deeper understanding of the thermodynamics of these processes. rsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are increasingly used to predict and interpret the spectroscopic properties of lanthanide complexes and to explore potential reaction pathways.

Spectroscopic Properties:

Time-Dependent Density Functional Theory (TDDFT): This method is employed to calculate the electronic absorption and emission spectra of lanthanide complexes. jocpr.com It can help in assigning experimental spectral features to specific electronic transitions.

Modeling of Luminescence: Computational models, such as the Sparkle Model, have been developed to predict the geometries of lanthanide complexes, which is a crucial step in understanding their luminescent properties. sparkle.pro.br

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of holmium(III) nitrate, aiding in the interpretation of experimental vibrational data and the identification of different coordination modes of the nitrate ligands.

Reaction Pathways:

Reaction Network Approaches: Computational tools can be used to build reaction networks to explore the possible chemical transformations of holmium(III) nitrate. rsc.org

Machine Learning: Machine learning algorithms are being developed to predict the products and pathways of chemical reactions based on large datasets of known reactions. rsc.org These approaches could potentially be applied to predict the reactivity of holmium(III) nitrate with other chemical species.

Thermodynamic Calculations: Quantum chemical methods can be used to calculate the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for proposed reaction steps, allowing for an assessment of their feasibility.

The combination of machine learning and computational chemistry holds promise for accelerating the discovery and understanding of new reactions and materials involving lanthanide compounds. acs.org

Computational Studies on Crystal Structures and Polymorphism

Computational methods are valuable for predicting and analyzing the crystal structures of solid-state materials like holmium(III) nitrate and for investigating the phenomenon of polymorphism.

Crystal Structure Prediction (CSP):

CSP methods aim to predict the most stable crystal structures of a compound based solely on its chemical formula. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

Techniques such as simulated annealing, genetic algorithms, and particle swarm optimization are often used to explore the vast conformational space of crystal packing.

Analysis of Crystal Structures:

Periodic DFT Calculations: Once a crystal structure is known, either from experiment or prediction, periodic DFT calculations can be used to optimize the geometry, calculate the electronic band structure, and determine various solid-state properties.

Analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can provide insights into the factors that stabilize a particular crystal packing.

Polymorphism:

Polymorphism is the ability of a compound to exist in more than one crystalline form. acs.org Computational studies can help in identifying potential polymorphs of holmium(III) nitrate and in understanding their relative thermodynamic stabilities.

By calculating the free energies of different crystal structures as a function of temperature and pressure, it is possible to construct a phase diagram that shows the conditions under which each polymorph is the most stable.

The rate of dissolution of a solid can be influenced by its crystalline form, an important consideration in various applications. wikipedia.org

The following table provides a summary of the computational methods and their applications in studying holmium(III) nitrate systems.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic structure, bonding analysis, vibrational spectra | Geometry, bond nature, interpretation of IR/Raman spectra |

| Wave Function Theory (WFT) | High-accuracy electronic structure | Treatment of multiconfigurational systems |

| Molecular Dynamics (MD) | Solution behavior, hydration, ion pairing | Solvation structure, ligand exchange dynamics |

| Time-Dependent DFT (TDDFT) | Spectroscopic properties | Prediction of electronic absorption and emission spectra |

| Crystal Structure Prediction (CSP) | Solid-state structures, polymorphism | Identification of stable crystal packing and polymorphs |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Synthetic Routes for Holmium(III) Nitrate (B79036) Compounds

The principles of green chemistry are increasingly pivotal in the synthesis of lanthanide compounds, aiming to reduce environmental impact and enhance safety. For holmium(III) nitrate compounds, research is shifting away from traditional solvent-heavy and energy-intensive methods towards more sustainable alternatives.

Key areas of development include:

Solventless and Water-Based Syntheses: The thermal decomposition of hydrated holmium nitrate to form holmium oxide nitrates (HoONO3) represents a move towards solvent-free reactions. researchgate.net Future work will likely focus on optimizing these and other solid-state reactions. Aqueous systems, leveraging the solubility of holmium nitrate, are also being explored for the base precipitation of complex holmium-containing clusters, reducing the reliance on organic solvents. acs.org

Energy-Efficient Methods: Microwave-assisted and sonochemical syntheses are emerging as energy-efficient alternatives to conventional heating. These techniques can accelerate reaction rates and lead to the formation of novel material phases. The use of ionic liquids and deep eutectic solvents (DES) as reaction media is also a promising avenue, as they offer low vapor pressure and can be recycled. mdpi.comuniroma1.it Lanthanide-based DES containing hydrated nitrates have already been prepared, paving the way for similar systems with holmium. mdpi.com

Catalytic Applications: Lanthanide nitrates themselves are being recognized for their potential as low-toxicity catalysts in organic synthesis. stanfordmaterials.com This opens up a dual role for holmium nitrate, not just as a precursor but as an active component in greener chemical processes that operate under mild conditions. stanfordmaterials.com

| Green Synthesis Approach | Description | Potential Advantages | Relevant Research Findings |

|---|---|---|---|

| Aqueous Precipitation | Synthesis of holmium-containing clusters by adjusting the pH of an aqueous solution of holmium nitrate. | Avoids organic solvents, uses water as a benign medium. | Successfully used for preparing [Ln6(μ6-O)(μ3-OH)8(NO3)6(H2O)12]·2(NO3)·n(H2O) clusters. acs.org |

| Thermal Decomposition | Heating hydrated holmium nitrate to produce holmium oxide nitrates. | Solvent-free, potentially atom-economical. | A known route to synthesize LnONO3 compounds. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave radiation to rapidly heat the reaction mixture. | Faster reaction times, reduced energy consumption, potential for novel structures. | A recognized green chemistry technique applicable to lanthanide compounds. uniroma1.it |

| Deep Eutectic Solvents (DES) | Using a mixture of compounds with a lower melting point than individual components as a reaction medium. | Low toxicity, biodegradability, recyclability. | Lanthanide-based DES with hydrated nitrates have been developed. mdpi.com |

Rational Design of Holmium(III) Complexes for Tailored Opto-Magnetic Properties

The unique electronic configuration of the Ho(III) ion, with its large magnetic moment and characteristic luminescence, makes it a prime candidate for multifunctional materials. The rational design of holmium(III) complexes aims to precisely control these properties by modifying the coordination environment. unive.itnih.gov

The key design strategies revolve around the ligand field:

Ligand Selection: The choice of organic ligand is paramount. Ligands act as "antennae" that can absorb light and efficiently transfer the energy to the holmium ion, enhancing its luminescence. proquest.comnih.gov For magnetic properties, the ligand field dictates the magnetic anisotropy of the Ho(III) center, which is crucial for developing single-molecule magnets (SMMs). unive.itacs.org For instance, an axial ligand field can stabilize the oblate electron density of Ho(III), enhancing its magnetic properties. acs.org

Coordination Geometry: The spatial arrangement of ligands around the holmium ion significantly influences both optical and magnetic behavior. uv.esmdpi.com A pentagonal bipyramidal geometry, for example, has been shown to result in impressive magnetic relaxation barriers in holmium-based SMMs. rsc.org Researchers are exploring various coordination numbers and symmetries to fine-tune the electronic energy levels and transition probabilities. mdpi.com

Supramolecular Assembly: Beyond the individual molecule, controlling how complexes pack in the solid state can influence their bulk properties. rsc.org Hydrogen bonding and other non-covalent interactions can be used to organize the molecules in a way that either enhances or isolates their magnetic and optical responses.

Recent research has demonstrated the synthesis of various holmium(III) complexes with β-diketonate and polypyridyl ligands, which exhibit characteristic luminescence in the visible and near-infrared regions. mdpi.comnih.gov While some of these complexes did not show SMM behavior under zero field, they provide a platform for further tuning. mdpi.comnih.gov The development of hybrid materials, such as those incorporating holmium(III) with carbon nanodots, also opens new avenues for creating fluorescent sensors. nih.gov

| Design Parameter | Influence on Properties | Example from Research |

|---|---|---|

| Ligand Field Strength/Symmetry | Determines magnetic anisotropy and energy barriers for SMMs; influences luminescence intensity and lifetime. | Axial ligand fields are sought to stabilize oblate Ho(III) ions for enhanced magnetic coercivity. acs.org |

| "Antenna" Effect of Ligands | Enhances the luminescence of Ho(III) through efficient light absorption and energy transfer. | Organic chromophores are designed to sensitize the near-infrared emission of Ho(III) complexes. nih.govresearchgate.net |

| Coordination Number/Geometry | Affects the splitting of f-orbital energy levels, impacting both magnetic and optical transitions. | Pentagonal-bipyramidal geometry in a Ho(III) complex led to a high magnetic relaxation barrier of 270 K. rsc.org |

| Functional Groups on Ligands | Can be used to tune solubility, solid-state packing, and electronic properties of the complex. | Nitro-functionalized ligands have been used to rigidify molecular structures and enhance SMM properties. rsc.org |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the formation of holmium(III) nitrate complexes as it happens is crucial for optimizing synthesis and controlling the final product's properties. Advanced in-situ and operando spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring. wikipedia.org

Operando Spectroscopy: This methodology involves characterizing the catalyst or material while the reaction is in progress and simultaneously measuring its activity. wikipedia.orgrsc.org This provides direct correlations between the structure of a holmium complex and its catalytic or functional performance.

Synchrotron-Based Techniques: The high brightness of synchrotron X-ray sources allows for rapid data collection, making it possible to follow the structural evolution of materials during synthesis. dntb.gov.uafrontiersin.orgnih.gov In-situ X-ray diffraction (XRD) can track the formation of crystalline phases, revealing reaction intermediates and crystallization pathways. dntb.gov.uanih.gov

Combined Approaches: The most powerful insights are often gained by combining multiple techniques. For instance, coupling in-situ luminescence spectroscopy with synchrotron-based XRD allows researchers to simultaneously monitor the development of the desired optical properties and the underlying structural changes. dntb.gov.uanih.govnih.gov This approach has been successfully used to study the synthesis of luminescent terbium complexes, and the methodology is directly transferable to holmium systems. dntb.gov.uanih.gov

These advanced methods provide a "motion picture" of the synthesis process, moving beyond the static analysis of starting materials and final products. wikipedia.org This detailed understanding of reaction kinetics and mechanisms is essential for the rational design of new materials and the scaling up of synthetic procedures.

Integration of Machine Learning and Artificial Intelligence in Holmium(III) Nitrate Research

The complexity of lanthanide chemistry presents a significant challenge for traditional research methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of holmium(III) nitrate compounds. nih.govresearchgate.net

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds. nih.govresearchgate.net For instance, models have been developed to predict the binding affinities (logK1) of lanthanide ions with various ligands, which is crucial for designing new extraction agents or stable complexes. nih.govresearchgate.net

Accelerated Screening: By predicting properties, ML can rapidly screen vast virtual libraries of potential ligands or reaction conditions, identifying the most promising candidates for experimental investigation. nih.govresearchgate.net This significantly reduces the time and resources required for materials discovery.

Uncovering Structure-Property Relationships: ML models, particularly deep learning approaches, can identify subtle patterns and key structural fragments within a molecule that are most influential for a desired property, such as complex stability. mdpi.comnih.gov This can provide new chemical insights that guide the rational design of future compounds. mdpi.com

While these tools are often described as "black boxes," researchers are developing methods to interpret the models and extract chemically meaningful information. mdpi.comnih.gov The integration of AI promises to create a rapid feedback loop between prediction, synthesis, and characterization, revolutionizing the pace of research in holmium(III) chemistry.

Exploration of Holmium(III) Nitrate Systems in Quantum Information Science

The unique spin properties of lanthanide ions, including holmium(III), position them at the forefront of research in quantum information science (QIS). researchgate.net Holmium-based molecular complexes are being investigated as potential quantum bits, or qubits, the fundamental units of quantum computers. uv.esacs.org

Molecular Spin Qubits: The nuclear spin of the holmium ion can be used to store quantum information. uv.es Designing molecules where this spin is well-isolated from environmental noise is key to achieving long quantum coherence times—the duration for which the quantum information is preserved. uv.esrsc.orgchemrxiv.org

Single-Molecule Magnets (SMMs): Holmium(III) complexes that exhibit slow magnetic relaxation can function as SMMs. acs.orgrsc.orgosti.gov These molecules have potential applications in high-density data storage and spintronics. rsc.org Recent studies have shown that harnessing interactions within a specific ligand field can lead to holmium SMMs with exceptionally large magnetic coercivity. acs.org

Optically Addressable Qubits: A significant goal is to create qubits that can be controlled and read out using light. morressier.com The intrinsic optical transitions of the holmium ion make it a candidate for such systems, which are crucial for developing quantum communication and sensing technologies. morressier.com

Research in this area focuses on designing holmium complexes with specific symmetries and ligand fields to control the spin dynamics and minimize decoherence. uv.esrsc.orgchemrxiv.org Metal-organic frameworks (MOFs) are also being explored as platforms to host and organize lanthanide qubits. rsc.orgchemrxiv.org While still in the fundamental stages, the exploration of holmium(III) nitrate systems in QIS holds the promise of transformative technologies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing holmium trinitrate in laboratory settings?

- Methodological Answer : Synthesis typically involves dissolving holmium oxide (Ho₂O₃) in concentrated nitric acid under controlled temperature (60–80°C) to yield this compound hydrate. Characterization requires multi-technique validation:

- X-ray diffraction (XRD) for crystal structure determination.

- Energy-dispersive X-ray spectroscopy (EDX) to confirm elemental composition .

- Thermogravimetric analysis (TGA) to assess hydration states and thermal stability.

- Experimental protocols must adhere to reproducibility standards, with detailed descriptions of reagent purity, reaction conditions, and instrumental parameters provided in supplementary materials .

Q. How can researchers ensure the purity and stability of this compound during experimental procedures?

- Methodological Answer :

- Purity Verification : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., lanthanide cross-contamination). For solid-phase purity, combine XRD with Rietveld refinement .

- Stability Protocols : Store samples in anhydrous, oxygen-free environments (e.g., argon gloveboxes) to prevent hygroscopic degradation or oxidation. Monitor stability via periodic Raman spectroscopy to detect phase changes .

Q. What analytical techniques are most effective for quantifying this compound in solution-phase studies?

- Methodological Answer :

- UV-Vis Spectroscopy : Utilize holmium’s distinct absorption peaks (e.g., ~450 nm) with molar extinction coefficients calibrated against standard solutions.

- Atomic Absorption Spectroscopy (AAS) : Quantify Ho³⁺ ion concentration with calibration curves validated using certified reference materials .

- Nuclear Magnetic Resonance (NMR) : While limited for paramagnetic Ho³⁺, indirect methods like ligand-based NMR can probe coordination chemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on the physicochemical properties of this compound?

- Methodological Answer :

- Systematic Literature Review : Apply PRISMA guidelines to identify and evaluate primary studies, prioritizing those with transparent experimental details (e.g., reagent sources, instrumental calibration) .

- Meta-Analysis : Statistically compare reported values (e.g., solubility, magnetic susceptibility) while accounting for variables like temperature and solvent composition. Use tools like Cochrane’s Q-test to assess heterogeneity .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, emphasizing traceable reagent batches and validated instrumentation .

Q. How can advanced spectroscopic techniques be optimized to study the coordination chemistry of this compound in solution?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Perform EXAFS (Extended X-ray Absorption Fine Structure) at Ho L₃-edge to determine coordination numbers and bond distances. Synchrotron facilities are essential for high-resolution data .

- Luminescence Spectroscopy : Exploit holmium’s sharp emission lines (e.g., 540 nm, 650 nm) under laser excitation. Quenching effects from counterions (e.g., nitrate) require control experiments with inert salts (e.g., KClO₄) .

- Computational Modeling : Pair experimental data with density functional theory (DFT) calculations to predict ligand-field splitting and stability constants .

Q. What microstructural analysis approaches are suitable for studying this compound-derived materials in alloy systems?

- Methodological Answer :

- Phase Identification : Combine scanning electron microscopy (SEM) with EDX mapping to distinguish Ho-rich phases (e.g., holmium oxide precipitates) in eutectic alloys. Reference JCPDS databases for phase matching .

- Grain Boundary Analysis : Use electron backscatter diffraction (EBSD) to study Ho segregation effects on crystallographic orientation. Compare with thermodynamic simulations (e.g., CALPHAD) to validate phase diagrams .

- In Situ High-Temperature Studies : Employ synchrotron XRD to monitor phase transitions during thermal cycling (25–1000°C), correlating with TGA-DSC data to identify decomposition pathways .

Data Presentation and Reproducibility Guidelines

- Experimental Documentation : Follow ICH E3 guidelines for structured reporting, including raw data appendices and statistical analysis codes .

- Figure Design : Avoid overcrowding chemical structures; prioritize clarity with 2–3 key diagrams and color-coded data trends .

- Data Sharing : Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) with unique accession codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.